4-[(2-Fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Description
4-[(2-Fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid is a pyrrolidine-based compound featuring a 2-fluorobenzyl group at position 4 and a tert-butoxycarbonyl (Boc) protecting group at position 1, with a carboxylic acid moiety at position 2. This structure combines hydrophobic (Boc, fluorobenzyl) and polar (carboxylic acid) functionalities, making it relevant for medicinal chemistry applications, such as protease inhibition or enzyme modulation. The Boc group enhances stability during synthesis, while the fluorine atom may improve metabolic resistance and binding interactions .
Properties
IUPAC Name |
4-[(2-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-10-11(9-14(19)15(20)21)8-12-6-4-5-7-13(12)18/h4-7,11,14H,8-10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVFGLMRAXULKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(2-Fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid , also known by its CAS number 1229439-70-6 , is a pyrrolidine derivative with significant potential in medicinal chemistry. Its unique structure, featuring a fluorophenyl group and a tertiary butyl ester, suggests various biological activities that warrant detailed investigation.
Molecular Structure
- Molecular Formula : C17H22FNO4
- Molecular Weight : 323.36 g/mol
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Purity | Typically ≥ 95% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the fluorophenyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Pharmacological Studies
Recent studies have evaluated the pharmacological properties of similar pyrrolidine derivatives, indicating potential applications in the treatment of neurological disorders and as anti-inflammatory agents. The compound's structural analogs have shown promise in modulating neurotransmitter systems and inflammatory responses.
Case Study: Neurological Effects
A study examining the effects of pyrrolidine derivatives on neuroprotection demonstrated that compounds with similar structures could inhibit apoptosis in neuronal cells under oxidative stress conditions. This suggests that this compound may possess neuroprotective properties.
In Vitro Studies
In vitro assays have been conducted to assess the compound's impact on cell viability and proliferation. Results indicate that the compound exhibits cytotoxic effects on certain cancer cell lines while promoting cell survival in non-cancerous cells, highlighting its potential as an anticancer agent.
Comparative Analysis of Biological Activity
To better understand the biological activity of this compound, a comparative analysis with related pyrrolidine derivatives was performed:
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
a. (2R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid (CAS 144069-70-5)
- Structural Differences : Replaces the 2-fluorobenzyl group with a phenyl moiety.
- Molecular Formula: C₁₆H₂₁NO₄ (vs. C₁₇H₂₀FNO₄ for the target compound).
- Impact: The absence of fluorine reduces lipophilicity and may lower metabolic stability.
b. (2S,4R)-1-Fmoc-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid (CAS 959576-18-2)
- Structural Differences : Uses a para-fluorobenzyl group and an Fmoc (fluorenylmethyloxycarbonyl) protecting group instead of Boc.
- Molecular Weight : 445.49 g/mol (vs. ~335.35 g/mol for the target compound).
- Impact : The Fmoc group is bulkier and more photo-labile than Boc, affecting solubility and synthetic utility. The para-fluorine position may influence spatial interactions differently compared to ortho-fluorine .
Functional Group Modifications
a. (2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid (CAS 299181-56-9)
- Structural Differences : Substitutes Boc with a 4-fluorobenzenesulfonyl group and adds a hydroxyl group at position 3.
- Molecular Formula: C₁₁H₁₂FNO₅S.
- These changes may enhance bioavailability but reduce membrane permeability compared to the target compound .
b. (2S,5R)-5-[4-(2-Fluoro-benzyloxy)-phenyl]pyrrolidine-2-carboxylic acid amide hydrochloride
- Structural Differences : Replaces the carboxylic acid with an amide and adds a benzyloxy group.
- The benzyloxy substitution alters steric bulk and electronic properties, which could modulate target affinity .
Stereochemical and Positional Isomers
a. (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid
- Structural Differences : Fluorine is directly attached to the pyrrolidine ring at position 4.
- This contrasts with the target compound’s fluorobenzyl side chain, which offers rotational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
